molecular formula C23H25N3O2 B1195003 1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol

1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol

Cat. No. B1195003
M. Wt: 375.5 g/mol
InChI Key: RFTKCCULWRMXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol is a phenylindole.

Scientific Research Applications

  • Tautomerism and Structural Analysis : Research on NH-pyrazoles, closely related to the compound , reveals insights into their structural characteristics and tautomerism. Specifically, studies have shown that compounds with phenol residues form complex patterns stabilized by hydrogen bonds, contributing to their unique tautomeric behaviors (Cornago et al., 2009).

  • Synthesis of Derivatives and Analogues : Research has focused on synthesizing various indolyl and pyrazolyl derivatives, contributing to an understanding of the synthetic pathways and potential applications of these compounds (Oliveira-Campos et al., 2011).

  • Complex Formation and Ligand Behavior : Studies on CuI complexes with N,N',S,S' scorpionate ligands, including pyrazolyl derivatives, show their potential in forming dinuclear structures and understanding dimer-monomer equilibria, which is crucial in coordination chemistry (Gennari et al., 2008).

  • Corrosion Inhibition : Pyrazolo-pyridine derivatives have been evaluated as corrosion inhibitors, showing significant protection ability. This application is particularly relevant in industrial processes such as metal pickling (Dohare et al., 2018).

  • Biological Activity and Drug Design : The synthesis of certain pyrazolo derivatives relates to the design and development of new drugs, highlighting the biological and medicinal significance of these compounds (Li et al., 2010).

  • Polymer Modification and Applications : Research on modifying polyvinyl alcohol/acrylic acid hydrogels with pyrazolyl compounds shows enhanced thermal stability and potential for medical applications, indicating their importance in polymer science (Aly & El-Mohdy, 2015).

  • Molecular Conformation and Hydrogen Bonding : Studies on pyrazole-3,4-dicarboxylate derivatives demonstrate the importance of hydrogen bonding in determining molecular conformation, which is crucial in crystallography and materials science (Asma et al., 2018).

  • Catalysis in Polymerization Reactions : Pyrazolyl carbonyl palladium complexes have been investigated as catalysts for ethylene polymerization, providing insights into the field of organometallic chemistry and industrial polymer production (Mkoyi et al., 2013).

properties

Product Name

1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol

InChI

InChI=1S/C23H25N3O2/c1-16-12-17(2)26(24-16)15-20(27)14-25-22-7-5-4-6-19(22)13-23(25)18-8-10-21(28-3)11-9-18/h4-13,20,27H,14-15H2,1-3H3

InChI Key

RFTKCCULWRMXMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(CN2C3=CC=CC=C3C=C2C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.